N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide

Catalog No.
S12575394
CAS No.
M.F
C25H21ClN2O5S
M. Wt
497.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-m...

Product Name

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-6-chloro-7-methyl-4-oxochromene-2-carboxamide

Molecular Formula

C25H21ClN2O5S

Molecular Weight

497.0 g/mol

InChI

InChI=1S/C25H21ClN2O5S/c1-16-12-23-20(13-21(16)26)22(29)14-24(33-23)25(30)27-18-8-10-19(11-9-18)34(31,32)28(2)15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,27,30)

InChI Key

SEEXGFKTRBPWCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound characterized by its complex structure, which features a chromene backbone. The compound contains a sulfamoyl group linked to a benzyl moiety, along with a chloro substituent and a carboxamide functional group. Its molecular formula is C20H20ClN2O4SC_{20}H_{20}ClN_{2}O_{4}S, and it has a molecular weight of 404.90 g/mol. The unique combination of these functional groups contributes to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide can be attributed to the presence of functional groups such as the chloro, sulfamoyl, and carboxamide. These groups can participate in various reactions:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Acid-Base Reactions: The carboxamide group can act as a weak acid or base, participating in proton transfer reactions.
  • Condensation Reactions: The sulfamoyl group can participate in condensation reactions with amines or alcohols to form more complex derivatives.

Research indicates that compounds similar to N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide exhibit significant biological activities, including:

  • Antimicrobial Properties: Compounds containing sulfamoyl groups are often investigated for their antibacterial and antifungal activities.
  • Anticancer Activity: Some chromene derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Anti-inflammatory Effects: Certain structural analogs have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic synthesis techniques:

  • Formation of the Chromene Core: This may involve cyclization reactions starting from appropriate phenolic precursors.
  • Introduction of the Sulfamoyl Group: The sulfamoyl moiety can be introduced via sulfonation reactions using sulfamic acid derivatives.
  • Chlorination: The incorporation of the chloro substituent can be achieved through electrophilic aromatic substitution methods.
  • Final Coupling Reactions: The benzyl(methyl)sulfamoyl group is then coupled to the chromene core to yield the final product.

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Chemical Probes: It can be used as a chemical probe in biological studies to investigate specific pathways or mechanisms related to its activity.
  • Agricultural Chemistry: Similar compounds are often explored for their potential use in agrochemicals due to their biological properties.

Interaction studies are crucial for understanding how N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide interacts with biological targets:

  • Protein Binding Studies: Investigating how well the compound binds to target proteins can provide insights into its efficacy and mechanism of action.
  • Receptor Interaction: Studies may focus on how the compound interacts with specific receptors involved in disease pathways, particularly in cancer or infection models.
  • Synergistic Effects: Research into potential synergistic effects with other compounds could enhance its therapeutic profile.

Several compounds share structural similarities with N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide, each exhibiting unique properties:

Compound NameStructureNotable Features
N-benzyl-N-methyl-4-[methyl(phenyl)sulfamoyl]benzamideStructureExhibits antimicrobial properties; simpler structure
N-(2-methyl-4-sulfamoyl-phenyl)acetamideStructureKnown for anti-inflammatory activity; lacks chromene core
N-(4-nitrophenoxy)-2-propanoneStructureContains nitro group; used in various synthetic applications

The uniqueness of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide lies in its complex chromene structure combined with multiple bioactive functional groups, which may enhance its therapeutic potential compared to simpler analogs.

XLogP3

4.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

496.0859706 g/mol

Monoisotopic Mass

496.0859706 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-09-2024

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